molecular formula C12H13N3O B2978585 1-[2-(2,6-Dimethylphenyl)-1,2,4-triazol-3-yl]ethanone CAS No. 2418668-69-4

1-[2-(2,6-Dimethylphenyl)-1,2,4-triazol-3-yl]ethanone

Cat. No.: B2978585
CAS No.: 2418668-69-4
M. Wt: 215.256
InChI Key: ITKHGZHKSWZBJT-UHFFFAOYSA-N
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Description

1-[2-(2,6-Dimethylphenyl)-1,2,4-triazol-3-yl]ethanone is an organic compound with a complex structure that includes a triazole ring and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2,6-Dimethylphenyl)-1,2,4-triazol-3-yl]ethanone typically involves the reaction of 2,6-dimethylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the triazole ring

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2,6-Dimethylphenyl)-1,2,4-triazol-3-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.

    Substitution: Halogenation reactions can introduce halogen atoms into the aromatic ring, and nucleophilic substitution reactions can replace the halogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

1-[2-(2,6-Dimethylphenyl)-1,2,4-triazol-3-yl]ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antifungal and antibacterial properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2-(2,6-Dimethylphenyl)-1,2,4-triazol-3-yl]ethanone involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the dimethylphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dimethylphenyl)ethanone
  • 1-(3,4-Dimethylphenyl)ethanone
  • 1-(2,5-Dimethylphenyl)ethanone

Uniqueness

1-[2-(2,6-Dimethylphenyl)-1,2,4-triazol-3-yl]ethanone is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. The specific positioning of the dimethyl groups on the phenyl ring also influences its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[2-(2,6-dimethylphenyl)-1,2,4-triazol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-8-5-4-6-9(2)11(8)15-12(10(3)16)13-7-14-15/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKHGZHKSWZBJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=NC=N2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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